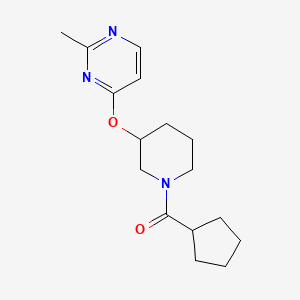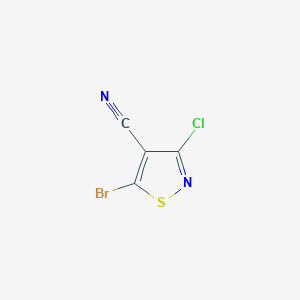![molecular formula C15H19N3O3S B2965562 7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one CAS No. 1164124-56-4](/img/structure/B2965562.png)
7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” is a chemical compound that belongs to the class of quinoxalinones . Quinoxalinones have been a subject of extensive research due to their diverse biological activities and chemical properties .
Synthesis Analysis
The synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones has been reported to be achieved through the visible light-mediated ring opening and cyclization of aryl cyclopropanes, quinoxalinones, hydrochloric acid, and nitric acid . This operationally simple and catalyst-free methodology opens a green and efficient approach for the synthesis of pyrrolo[1,2-a]quinoxalin-4(5H)-ones .Chemical Reactions Analysis
The direct C3-functionalization of quinoxalin-2(1H)-ones via C–H bond activation has recently attracted considerable attention . This review focuses on the recent achievements, mainly including arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation of quinoxalin-2(1H)-ones .科学的研究の応用
Anticancer Activity
The compound is related to makaluvamine analogues which have been synthesized and studied for their anticancer activities. In vitro and in vivo studies on these analogues, such as 7-(4-fluorobenzylamino)-1,3,4,8-tetrahydropyrrolo[4,3,2-de]quinolin-8(1H)-one and others, showed potent anticancer effects, particularly against breast cancer cell lines. These compounds induce apoptosis and inhibit cell growth and proliferation, with FBA-TPQ being highlighted for its potent effects in inhibiting the growth of breast cancer xenograft tumors in mice. This suggests that similar compounds, including the one , could have significant therapeutic potential for cancer treatment (Wang et al., 2009).
Antimicrobial Activity
Novel quinoxaline derivatives have been synthesized and evaluated for their antimicrobial activities. For instance, studies on related compounds such as novel 5-{(4-(6,7-dihydrothieno-[3,2-c]pyridin-5(4H)-ylsulfonyl)phenylamino)-methyl}quinolin-8-ol and its metal complexes showed higher antimicrobial activity compared to its metal complexes and were comparable with Ciprofloxacin. This indicates that quinoxaline derivatives, including the compound of interest, may possess valuable antimicrobial properties, potentially against a range of microorganisms (Patel et al., 2011).
将来の方向性
The future directions in the research of “7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one” and related compounds could involve the development of newer synthetic strategies as well as novel methodologies to decorate the quinoxaline scaffold with proper functional groups . Additionally, the exploration of their diverse biological activities and chemical properties could be a promising area of research .
特性
IUPAC Name |
7-pyrrolidin-1-ylsulfonyl-2,3,3a,5-tetrahydro-1H-pyrrolo[1,2-a]quinoxalin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S/c19-15-14-4-3-9-18(14)13-6-5-11(10-12(13)16-15)22(20,21)17-7-1-2-8-17/h5-6,10,14H,1-4,7-9H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVFCMDIFLDALO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N4CCCC4C(=O)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-pyrrolidinylsulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[[4-(5-Ethyl-6-methylpyrimidin-4-yl)piperazin-1-yl]methyl]-3-propan-2-yl-1,2,4-oxadiazole](/img/structure/B2965479.png)
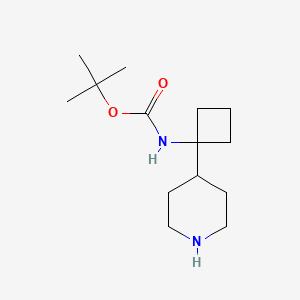

![3-[3-(4-Ethylphenyl)-1,2,4-oxadiazol-5-yl]propanoic acid](/img/structure/B2965483.png)
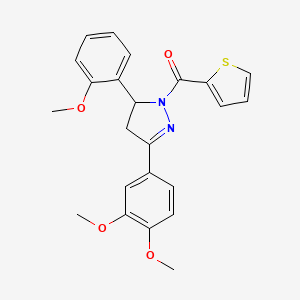
![2-([1,1'-biphenyl]-4-yl)-N-(2-hydroxy-3-(4-methoxyphenyl)-2-methylpropyl)acetamide](/img/structure/B2965487.png)
![N-(4-bromophenyl)-2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2965492.png)
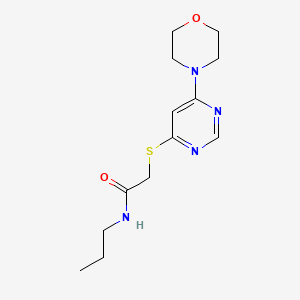
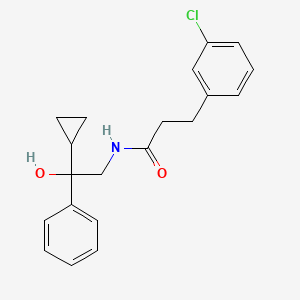
![3-{1-[(3,5-dimethylphenyl)sulfonyl]piperidin-4-yl}-7-fluoroquinazolin-4(3H)-one](/img/structure/B2965495.png)
![N-(4-{4-[(4-chlorophenyl)sulfonyl]piperazino}-3-fluorophenyl)-3-methylbutanamide](/img/structure/B2965497.png)
![4-chloro-N-(4-((8-oxo-5,6-dihydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-3(2H,4H,8H)-yl)sulfonyl)phenyl)butanamide](/img/structure/B2965498.png)
